molecular formula C22H23NO3 B12216688 (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

(2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B12216688
M. Wt: 349.4 g/mol
InChI Key: PXUQNOGJMLSIPK-MOSHPQCFSA-N
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Description

The compound (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one belongs to the benzofuran-3-one class, characterized by a fused bicyclic structure with a ketone group at position 2. Key structural features include:

  • Benzylidene substituent: A 4-ethylphenyl group at position 2, contributing lipophilicity and steric bulk.
  • Pyrrolidin-1-ylmethyl group: At position 7, influencing basicity and membrane permeability.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

(2Z)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C22H23NO3/c1-2-15-5-7-16(8-6-15)13-20-21(25)17-9-10-19(24)18(22(17)26-20)14-23-11-3-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3/b20-13-

InChI Key

PXUQNOGJMLSIPK-MOSHPQCFSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a benzofuran derivative as the starting material, which undergoes a series of reactions including alkylation, condensation, and cyclization to form the final product.

    Alkylation: The benzofuran derivative is first alkylated using an appropriate alkylating agent under basic conditions.

    Condensation: The alkylated product is then subjected to a condensation reaction with 4-ethylbenzaldehyde in the presence of a base to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with pyrrolidine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzylidene moiety can be reduced to form the corresponding alkyl derivative.

    Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzylidene moiety can yield an alkyl derivative.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy group and the benzofuran core are likely to play key roles in its binding to target proteins or enzymes. The pyrrolidinylmethyl group may enhance its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran-3-one Analogs

Compound Name Core Structure R1 (Benzylidene Substituent) R2 (Position 7 Substituent) Key Properties/Inferences
Target Compound Benzofuran-3-one 4-ethylphenyl Pyrrolidin-1-ylmethyl Balanced lipophilicity; moderate basicity
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one Benzofuran-3-one 2,3,4-trimethoxyphenyl 4-(2-hydroxyethyl)piperazin-1-ylmethyl High polarity due to trimethoxy and hydroxyethyl groups; improved aqueous solubility
(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one Benzofuran-3-one 4-bromophenyl Pyrrolidin-1-ylmethyl Increased lipophilicity and halogen bonding potential
(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one Benzofuran-3-one 4-methoxyphenyl Methyl Electron-donating methoxy group enhances aromatic π-π interactions; reduced solubility due to methyl
(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one Benzofuran-3-one Thiophen-2-yl 4-methylpiperazin-1-ylmethyl Thiophene introduces sulfur-mediated interactions; methylpiperazine increases basicity

Impact of Benzylidene Substituents

  • 2,3,4-Trimethoxyphenyl : The electron-donating methoxy groups enhance solubility but may reduce membrane permeability.
  • 4-Bromophenyl : Bromine increases molecular weight and lipophilicity, favoring hydrophobic binding pockets.
  • Thiophen-2-yl : The sulfur atom in thiophene enables unique dipole interactions and may improve binding to sulfur-rich protein domains.

Role of Position 7 Substituents

  • Pyrrolidin-1-ylmethyl (Target Compound) : Pyrrolidine’s five-membered ring offers conformational flexibility and moderate basicity (pKa ~11), suitable for intracellular targets.
  • Methyl : A simple methyl group minimizes steric effects but limits hydrogen-bonding capacity.
  • 4-Methylpiperazin-1-ylmethyl : Piperazine’s six-membered ring and methyl group increase basicity (pKa ~9.5), favoring charged interactions at physiological pH.

Research Findings and Inferences

Solubility and Permeability :

  • The target compound’s 4-ethylbenzylidene and pyrrolidinyl groups strike a balance between lipophilicity and solubility, contrasting with the highly polar trimethoxy derivative and the lipophilic bromo analog .
  • Methyl substitution at position 7 reduces solubility, highlighting the importance of nitrogen-containing groups for pharmacokinetics.

Electronic Effects :

  • Methoxy and bromo substituents on the benzylidene moiety alter electron density, influencing binding to targets like kinases or GPCRs. The ethyl group in the target compound may provide a middle ground between electron-donating and withdrawing effects.

Biological Activity

(2Z)-2-(4-ethylbenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C20H24N2O3C_{20}H_{24}N_{2}O_{3} with a molecular weight of approximately 336.42 g/mol. The structure features a benzofuran core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H24N2O3
Molecular Weight336.42 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.
  • Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits, potentially by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Antimicrobial Properties : In vitro studies have shown that this compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential as an alternative therapeutic agent.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a half-maximal inhibitory concentration (IC50) calculated at approximately 15 µM. The study concluded that the compound could be a promising lead for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a neurobiology study, the compound was tested for its ability to protect against oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly decreased reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions.

Case Study 3: Antimicrobial Activity

A publication in Phytotherapy Research reported on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antimicrobial properties.

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